molecular formula C14H12Cl2N2O3 B13740805 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline CAS No. 2172-93-2

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline

Cat. No.: B13740805
CAS No.: 2172-93-2
M. Wt: 327.2 g/mol
InChI Key: JINQDCMMKVLQEW-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline (CAS 2172-93-2) is a chemical compound with the molecular formula C14H12Cl2N2O3 and a molecular weight of 327.16 g/mol . Its structure features an aniline core substituted with chloro, phenoxy, nitro, and dimethylamino functional groups, which collectively influence its electron distribution, reactivity, and LogP value of 4.61, indicating moderate lipophilicity . This compound is of significant interest in pharmaceutical research, particularly in the development of novel therapeutic agents. It serves as a key synthetic intermediate in the design of Diarylaniline (DAAN) derivatives, which are being investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection . Research indicates that such compounds can exhibit potent anti-HIV-1 activity, with some derivatives demonstrating efficacy in the low nanomolar to subnanomolar range against both wild-type and drug-resistant viral strains . The compound can be efficiently analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for mass spectrometry applications) . This method is scalable and suitable for pharmacokinetic studies, impurity isolation in preparative separation, and fast UPLC applications when using columns with smaller 3 µm particles . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

2172-93-2

Molecular Formula

C14H12Cl2N2O3

Molecular Weight

327.2 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline

InChI

InChI=1S/C14H12Cl2N2O3/c1-17(2)13-7-11(16)12(18(19)20)8-14(13)21-10-5-3-9(15)4-6-10/h3-8H,1-2H3

InChI Key

JINQDCMMKVLQEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1OC2=CC=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • m-Dichlorobenzene is commonly used as the primary starting material.
  • The critical intermediate is 2,4-dichloronitrobenzene , formed by nitration of m-dichlorobenzene.
  • Amination of 2,4-dichloronitrobenzene introduces the dimethylamino group to yield the target nitroaniline derivative.

Nitration Step

The nitration process converts m-dichlorobenzene into 2,4-dichloronitrobenzene. Two main approaches are reported:

Parameter Method 1 (Patent CN108329211A) Method 2 (Patent CN102531923A)
Nitrating agents Mixed acid (sulfuric acid and nitric acid) Mixed acid (sulfuric acid and nitric acid)
Temperature 40–100 °C (4–18 hours) 45–55 °C (4–5 hours)
Molar ratio (m-dichlorobenzene:nitric acid) 1:1.5–4 (with oxygen and nitrogen gases) 1:1.05
Catalyst Lewis acid catalysts supported on molecular sieves Not specified
Work-up Filtration, solvent removal, washing to neutrality Layering, washing oil phase until neutral, soda boiling with 4% NaOH solution
Yield and purity High yield with reduced environmental pollution Product purity >98%

Process Description:

  • In Method 1, m-dichlorobenzene is nitrated in the presence of oxygen and nitrogen gases with a Lewis acid catalyst (e.g., aluminum chloride, zinc chloride) supported on molecular sieves such as Y-type or SZM-5. The reaction occurs in organic solvents like dichloroethane or dichloromethane in a closed reactor for 4 to 18 hours.
  • Method 2 uses classical mixed acid nitration at moderate temperatures (45–55 °C) for 4–5 hours, followed by neutralization and washing steps to isolate 2,4-dichloronitrobenzene.

Amination Step

The amination converts 2,4-dichloronitrobenzene into 5-chloro-2-nitroaniline derivatives through substitution of one chlorine atom with an amino group.

Parameter Method 1 (CN108329211A) Method 2 (CN102531923A)
Reactor High-pressure autoclave High-pressure amination kettle
Aminating agent Liquid ammonia Liquid ammonia
Temperature 90–160 °C 140–150 °C
Pressure High pressure (not specified, likely several MPa) 7.0–8.5 MPa
Reaction time 2–10 hours 5–6 hours
Post-reaction treatment Cooling to 40–60 °C, discharge excess ammonia, filtration Pressure release to 0.5 MPa, washing to remove ammonium chloride
Purification Solvent removal, crystallization at 0 °C, filtration, drying Washing, suction filtration of filter cake

Notes:

  • Method 1 emphasizes environmental considerations by reducing pollution and improving yield.
  • Method 2 reports finished product content exceeding 98%, indicating high purity.

Final Product Isolation and Purification

  • After amination, the reaction mixture is cooled and filtered to remove ammonium chloride by-product.
  • The filtrate undergoes solvent removal and crystallization, often at low temperatures (~0 °C), to precipitate the product.
  • Recrystallization may be performed using alternative solvents to enhance purity.
  • Drying of the filter cake yields the final 5-chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline.

Summary Table of Preparation Parameters

Step Parameter Range / Conditions Notes
Nitration Starting material m-Dichlorobenzene
Nitrating agents H2SO4 + HNO3 (mixed acid) Mass ratio H2SO4:HNO3 ~2.5:1
Temperature 40–100 °C (Method 1); 45–55 °C (Method 2) Duration 4–18 h (M1); 4–5 h (M2)
Catalyst Lewis acid on molecular sieves (M1); none (M2)
Work-up Filtration, washing, neutralization Soda boiling with NaOH (M2)
Amination Aminating agent Liquid ammonia
Temperature 90–160 °C (M1); 140–150 °C (M2)
Pressure High pressure (M1); 7.0–8.5 MPa (M2)
Reaction time 2–10 h (M1); 5–6 h (M2)
Purification Crystallization temperature ~0 °C May involve solvent exchange
Product purity >98% (M2) High purity achieved

Research Findings and Analysis

  • The use of molecular sieves with Lewis acid catalysts in nitration enhances selectivity and yield while reducing environmental impact by minimizing side reactions and waste generation.
  • High-pressure amination with liquid ammonia under controlled temperature and pressure conditions effectively substitutes chlorine atoms with amino groups, yielding high-purity products.
  • Crystallization and solvent exchange techniques are critical for isolating the compound with high purity and yield.
  • The processes described in patents CN108329211A and CN102531923A provide scalable and industrially viable methods, with product purity exceeding 98%, suitable for further applications in chemical synthesis.

Chemical Reactions Analysis

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline is in the field of analytical chemistry, specifically through HPLC techniques. The compound can be effectively separated using a reverse-phase HPLC method, which utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid .

Key Features of HPLC Application:

  • Scalability : The method is scalable for preparative separations.
  • Pharmacokinetics : Suitable for studying the pharmacokinetic profiles of drugs.
  • Impurity Isolation : Effective in isolating impurities during the separation process.

Pharmacological Research

2. Pharmacokinetics Studies
The compound's structure allows it to be studied for its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for drug development processes.

Environmental and Safety Considerations

3. Toxicology Studies
Given its chemical nature, research into the toxicological effects of this compound is important. Studies often focus on its environmental impact and potential hazards associated with exposure.

Case Study 1: HPLC Method Development

A study demonstrated the efficiency of using a Newcrom R1 HPLC column to analyze this compound under varying conditions. The results indicated that adjusting the mobile phase composition significantly affected the retention times and resolution of the analyte from impurities .

Case Study 2: Pharmacokinetic Profiling

Research involving animal models has been conducted to assess the pharmacokinetics of this compound. Key findings highlighted its absorption rates and half-life, providing insights into its therapeutic potential and safety profile .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline

  • Molecular Formula : C₁₆H₁₆Cl₂N₂O₃
  • Key Differences : Diethyl vs. dimethyl substituents on the amine group.
  • Impact : The diethyl variant likely exhibits lower solubility in polar solvents due to increased hydrophobicity. However, synthetic yields (75%) are comparable to the dimethyl derivative, suggesting similar reactivity during alkylation steps .

N,N-Dimethyl-4-nitroaniline

  • Molecular Formula : C₈H₁₀N₂O₂
  • Key Differences: Absence of chloro and phenoxy groups.
  • Impact: Thermal Stability: Higher melting point (163.5–164°C) compared to the target compound (65–66°C), attributed to stronger crystal packing in the simpler structure . Applications: Widely used in non-linear optical (NLO) studies due to its bathochromic shift and piezoelectric properties .

Chlorophenoxy-Substituted Analogues

5-Chloro-2-(4-chlorophenoxy)aniline

  • Molecular Formula: C₁₂H₉Cl₂NO
  • Key Differences: Lacks nitro and dimethylamino groups.
  • Impact: Boiling Point: Lower (354°C) than the target compound (441.1°C), reflecting reduced molecular weight and polarity .

Benzoxazinone and Quinazolinone Derivatives

  • Examples: 5-Chloro-2-((4-chlorophenoxy)methyl)-4H-3,1-benzoxazin-4-one (3h) 3-Amino-7-chloro-2-((2,4-dichlorophenoxy)methyl)-3H-quinazolin-4-one (4i)
  • Impact: Spectroscopy: The target compound’s ¹H-NMR signals (e.g., δ 4.591 for -CH₂O-) align with benzoxazinone derivatives but lack heterocyclic ring-induced deshielding . Bioactivity: Quinazolinones exhibit antimicrobial properties, whereas the target compound’s nitro group may confer herbicidal or fungicidal activity .

Thermodynamic and Spectral Properties

Compound Melting Point (°C) Boiling Point (°C) Key Spectral Features (IR/NMR) Applications
Target Compound 65–66 441.1 IR: Nitro (~1520 cm⁻¹), C-O-C (~1250 cm⁻¹) Agrochemical intermediate
N,N-Dimethyl-4-nitroaniline 163.5–164 N/A IR: Nitro (~1500 cm⁻¹), N-Me (~2800 cm⁻¹) NLO materials
5-Chloro-2-(4-chlorophenoxy)aniline 51–53 354.0 ¹H-NMR: δ 6.95 (Ar-H), δ 4.0 (-NH₂) Biocidal precursor

Biological Activity

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline, with the CAS number 2172-93-2, is an organic compound that has garnered attention for its biological activity. Its molecular formula is C14H12Cl2N2O3C_{14}H_{12}Cl_2N_2O_3, and it features a complex structure that contributes to its various biological interactions.

The compound exhibits significant biological activity, particularly in the context of enzyme inhibition. Research has indicated that it acts on specific biological pathways, notably through its interaction with 17β-Hydroxysteroid dehydrogenase (17β-HSD) enzymes. These enzymes are crucial in steroid metabolism, and their inhibition can lead to various physiological effects, including impacts on hormone levels and potential therapeutic applications in conditions like hormone-dependent cancers.

Case Studies and Research Findings

  • Inhibition Studies :
    • A study evaluating a series of synthesized analogues found that compounds related to this compound displayed promising inhibitory activity against 17β-HSD Type 3. The most potent analogue exhibited an IC50 value of approximately 700 nM, indicating strong potential for therapeutic use in modulating steroid hormone levels .
  • Selectivity and Potency :
    • Further investigations revealed that the compound is selective over other 17β-HSD types, which is critical for minimizing side effects in therapeutic applications. One notable inhibitor derived from this class showed a GI50 of 10 nM against the CCRF-CEM leukemia cell line during NCI screening, highlighting its potential as an anti-cancer agent .
  • Chirality Effects :
    • The chirality of compounds similar to this compound was explored, revealing that different enantiomers can exhibit varied biological activities. This aspect underscores the importance of stereochemistry in drug design and efficacy .

Comparative Biological Activity Table

Compound NameTarget EnzymeIC50 (nM)SelectivityNotes
This compound17β-HSD Type 3~700SelectiveSignificant inhibitor of steroid metabolism
Related Analogue17β-HSD Type 3~900SelectiveExhibits similar activity
Other InhibitorCCRF-CEM (leukemia)10HighPotential anti-cancer activity

Synthesis and Structural Characteristics

The synthesis of this compound involves complex organic reactions that have been optimized over time. The structure includes a chlorophenoxy group which enhances its lipophilicity, allowing better membrane penetration and interaction with biological targets.

Synthetic Pathway

The synthesis typically involves:

  • Formation of the Nitro Group : Introduction of the nitro group onto the aniline structure.
  • Chlorination : Chlorine substituents are added to enhance biological activity.
  • Dimethylation : The dimethyl groups are introduced to increase solubility and stability.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline?

Methodological Answer:
A common approach involves refluxing stoichiometric equivalents of substituted aniline and aldehyde precursors in ethanol, followed by slow evaporation to obtain crystals suitable for structural analysis. For example, analogous nitroaniline derivatives have been synthesized via condensation reactions under reflux conditions (e.g., 3-Chloro-4-(4-chlorophenoxy)aniline with 5-nitro-2-thiophenecarboxaldehyde in ethanol, yielding 78% product ). Key steps include:

  • Precursor purification to minimize side reactions.
  • Reaction monitoring via TLC or HPLC.
  • Recrystallization to enhance purity.

Basic: How can differential scanning calorimetry (DSC) and Knudsen effusion methods be applied to determine thermodynamic properties?

Methodological Answer:

  • DSC : Measures phase transitions (e.g., melting point, enthalpy of fusion) by tracking heat flow under controlled temperature ramps. For N,N-dimethyl-4-nitroaniline analogs, DSC revealed fusion enthalpies of ~20 kJ/mol and melting points near 340–360 K .
  • Knudsen Effusion : Quantifies vapor pressures of crystalline phases over a temperature range (e.g., 341–363 K) to calculate sublimation enthalpies (ΔsubH° ≈ 100 kJ/mol for related compounds) .
    • Data analysis requires the Clausius-Clapeyron equation and correction for non-ideality.

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Identifies substituent positions and confirms nitro/chlorophenoxy group integration (e.g., 1^1H NMR δ 7.5–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups) .
  • X-ray Crystallography : Resolves molecular conformation and crystal packing. For example, single-crystal studies of chlorophenoxy-nitroaniline analogs revealed dihedral angles >30° between aromatic rings, influencing optical properties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae (e.g., <2 ppm mass error for C14_{14}H11_{11}Cl2_2N2_2O3_3) .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:
DFT with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model:

  • Electron Density Distribution : Nitro and chlorophenoxy groups induce strong electron-withdrawing effects, polarizing the aromatic system .
  • Reactivity Sites : Fukui indices identify nucleophilic/electrophilic regions (e.g., nitro groups as electrophilic centers).
  • Non-Linear Optical (NLO) Response : Calculated hyperpolarizability (β) values correlate with experimental second-harmonic generation (SHG) efficiency, as seen in N,N-dimethyl-4-nitroaniline analogs .

Advanced: How can contradictions in reported sublimation enthalpies of nitroaniline derivatives be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Measurement Techniques : Knudsen effusion vs. thermogravimetric analysis (TGA) may yield ΔsubH° variations of ±5 kJ/mol due to differing assumptions about vapor-phase ideality .
  • Sample Purity : Impurities (>2%) skew DSC/effusion results. Validate purity via elemental analysis or GC-MS.
  • Temperature Range Extrapolation : Sublimation data collected at high temperatures (e.g., >350 K) require careful extrapolation to 298 K using heat capacity corrections .

Advanced: How do substituent positions influence non-linear optical (NLO) properties in such compounds?

Methodological Answer:

  • Bathochromic Shifts : Electron-withdrawing groups (e.g., -NO2_2, -Cl) enhance conjugation length, red-shifting absorption maxima (e.g., λmax_{\text{max}} >400 nm in dimethyl-4-nitroaniline derivatives) .
  • Molecular Dipole Moments : Asymmetric substitution (e.g., 4-chlorophenoxy at position 2) increases dipole moments (>5 Debye), critical for SHG activity .
  • Crystal Symmetry : Non-centrosymmetric packing (e.g., monoclinic P21_1 space group) is essential for NLO efficacy, achievable via steric hindrance from dimethylamino groups .

Advanced: How does crystal packing affect mechanical properties like superelasticity?

Methodological Answer:

  • Flexible Crystal Matrices : Acentric packing (e.g., layered structures with weak van der Waals interactions) allows reversible deformation under stress. For example, N,N-dimethyl-4-nitroaniline exhibits superelasticity due to slip planes in its crystal lattice .
  • X-ray Topography : Maps strain distribution during compression/tension cycles to identify dislocation mechanisms.
  • Thermal Analysis : Correlate phase stability (via DSC) with mechanical resilience.

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